N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a heterocyclic compound that contains a thiazolidine ring. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide typically involves the reaction of a thiazolidine derivative with an appropriate acylating agent. One common method involves the use of thioglycolic acid and an amine, followed by cyclization to form the thiazolidine ring. The reaction conditions often include the use of a catalyst and may be carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of reusable catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a therapeutic effect. The compound may also interact with cellular pathways involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-(1-piperidinyl)phenyl)acetamide
Uniqueness
N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the butyl group, for example, can affect its solubility and interaction with biological targets compared to other similar compounds .
Properties
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-butylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-2-3-4-11-7(13)5-6-8(14)12-9(10)15-6/h6H,2-5H2,1H3,(H,11,13)(H2,10,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBPHMIUFVJBOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1C(=O)N=C(S1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.